5-Isopropyl-5-azaspiro[2.4]heptan-7-ol
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are becoming increasingly important in modern organic chemistry and drug discovery. Their rigid, three-dimensional nature provides a distinct advantage over more traditional, planar aromatic systems. chemicalbook.com This rigidity allows for the precise positioning of functional groups in space, which can lead to more effective and selective interactions with biological targets such as enzymes and receptors. smolecule.com
The introduction of spirocyclic motifs into a molecule can significantly influence its physicochemical properties. For instance, the increased sp³ character of spirocycles is often associated with improved water solubility and metabolic stability, which are crucial parameters for the development of new therapeutic agents. cymitquimica.com Furthermore, the unique conformational constraints of spirocyclic frameworks can lead to higher binding affinities and selectivities for their biological targets.
Overview of Azaspiro[2.4]heptane as a Versatile Chemical Scaffold
The azaspiro[2.4]heptane scaffold, which features a five-membered nitrogen-containing ring fused to a cyclopropane (B1198618) ring, is a prominent example of a spirocyclic system with significant utility in medicinal chemistry. This scaffold serves as a key building block in the synthesis of various biologically active molecules.
A notable application of the azaspiro[2.4]heptane core is in the development of antiviral drugs. For instance, a derivative of this scaffold, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. researchgate.net Additionally, novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been developed as high-affinity and selective antagonists for the dopamine (B1211576) D3 receptor, highlighting the scaffold's potential in treating central nervous system disorders. bldpharm.com The versatility of this scaffold is further demonstrated by its incorporation into quinolone antibacterial agents. cymitquimica.com
Research Context of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol within Spirocyclic Amine Chemistry
While the broader azaspiro[2.4]heptane class is well-documented in scientific literature, detailed research focusing specifically on This compound is limited in publicly accessible databases. Its structural features, namely the N-isopropyl group and the hydroxyl moiety, suggest its potential as a synthetic intermediate for creating more complex molecules. The isopropyl group can influence the compound's lipophilicity and steric profile, while the hydroxyl group offers a reactive site for further chemical modifications.
For comparison, the related compound, 5-Methyl-5-azaspiro[2.4]heptan-7-ol, has been noted for its potential use in the preparation of substituted quinazoline (B50416) and pyridopyrimidine derivatives with anticancer properties. mdpi.com This suggests that this compound could similarly serve as a precursor for novel therapeutic agents. However, without dedicated studies, its specific properties and applications remain largely speculative.
The table below presents a comparison of the subject compound with a closely related analog for which some data is available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Research Context |
| This compound | C₉H₁₇NO | 155.24 | Limited public data; potential as a synthetic intermediate. |
| 5-Methyl-5-azaspiro[2.4]heptan-7-ol | C₇H₁₃NO | 127.18 | Potential intermediate for anticancer agents. mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-propan-2-yl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(11)9(6-10)3-4-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
CCXFMBZKBKFRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C2(C1)CC2)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Azaspiro 2.4 Heptane Systems
Molecular Modeling and Geometry Optimization
Molecular modeling and geometry optimization are fundamental to understanding the three-dimensional structure of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol. These computational techniques are employed to determine the most stable arrangement of atoms in the molecule, which corresponds to the minimum energy conformation on the potential energy surface. Various computational methods, ranging from molecular mechanics to quantum mechanics, can be utilized for this purpose.
For azaspiro[2.4]heptane systems, Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used to achieve a balance between accuracy and computational cost. The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.
The optimized geometry of this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The pyrrolidine (B122466) ring in the azaspiro[2.4]heptane core is known to adopt a non-planar, envelope or twisted conformation, similar to proline. The spirocyclic nature of the molecule, with the cyclopropane (B1198618) ring fused at the C4 position of the pyrrolidine ring, introduces additional conformational constraints. The isopropyl group on the nitrogen atom and the hydroxyl group at the C7 position will also have preferred orientations that are determined by steric and electronic interactions within the molecule.
Table 1: Predicted Structural Parameters of this compound from Geometry Optimization (Note: These are hypothetical values based on typical bond lengths and angles for similar structures and would be refined by actual quantum chemical calculations.)
| Parameter | Predicted Value |
| C-N (pyrrolidine) Bond Length | ~1.47 Å |
| C-C (pyrrolidine) Bond Length | ~1.54 Å |
| C-C (cyclopropane) Bond Length | ~1.51 Å |
| C-O (hydroxyl) Bond Length | ~1.43 Å |
| C-N-C (isopropyl) Bond Angle | ~115° |
| Pyrrolidine Ring Pucker | Envelope or Twist |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of this compound. Methods like DFT can be used to calculate a variety of electronic properties that provide insights into the molecule's behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the carbon-nitrogen and carbon-oxygen bonds.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the nitrogen and oxygen atoms are expected to be regions of high negative electrostatic potential.
Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests higher reactivity.
Table 2: Predicted Electronic Properties of this compound (Note: These are qualitative predictions based on the functional groups present.)
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high (electron-rich N and O atoms) |
| LUMO Energy | Relatively low |
| HOMO-LUMO Gap | Moderate, indicating reasonable stability |
| Most Nucleophilic Sites | Nitrogen atom, Oxygen atom of the hydroxyl group |
| Most Electrophilic Sites | Carbon atoms adjacent to N and O |
Mechanistic Elucidation of Spirocycle Formation
Understanding the mechanism of formation of the 5-azaspiro[2.4]heptane ring system is crucial for optimizing its synthesis and controlling its stereochemistry. Computational studies can provide detailed insights into the reaction pathways, intermediates, and transition states involved.
The synthesis of 5-azaspiro[2.4]heptanes often involves the cyclization of a proline derivative. For instance, a common route involves the reaction of a 4-methylene-proline derivative. mdpi.com The reaction mechanism can be elucidated by identifying the key intermediates along the reaction pathway. Computational methods can be used to calculate the structures and energies of these intermediates, providing a thermodynamic profile of the reaction. For the formation of the cyclopropane ring, a key intermediate would be a carbene or a carbenoid species that adds to the double bond of the 4-methylene-proline precursor. Alternatively, a nucleophilic attack followed by an intramolecular substitution can also lead to the spirocyclic system.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate the transition state (TS) structures connecting the reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For the formation of the azaspiro[2.4]heptane ring, the transition state for the cyclopropanation step would involve the simultaneous formation of two new carbon-carbon bonds. nih.gov
By mapping out the entire reaction pathway, including all intermediates and transition states, a complete energy profile of the reaction can be constructed. This allows for the prediction of the most favorable reaction pathway and an estimation of the reaction kinetics. Computational tools can be used to calculate the rate constants for each elementary step using transition state theory. arxiv.org This information is invaluable for understanding the factors that control the efficiency and selectivity of the synthesis.
Conformational Analysis and Stereochemical Prediction
The biological activity and material properties of this compound are intimately linked to its three-dimensional shape and stereochemistry. Computational methods are essential for exploring the conformational landscape and predicting the stereochemical outcome of its synthesis.
Computational conformational searches can be performed to identify all low-energy conformers of this compound. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using Boltzmann statistics. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in materials.
Furthermore, computational modeling can be used to predict the stereochemical outcome of the synthesis. By calculating the energies of the transition states leading to different stereoisomers, the diastereoselectivity or enantioselectivity of the reaction can be predicted. nih.gov This is particularly important for the synthesis of chiral molecules for pharmaceutical applications.
Application of Machine Learning and Artificial Intelligence in Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) has become a transformative force in medicinal chemistry and drug discovery, offering powerful tools for the design and optimization of novel chemical entities. nih.govresearchgate.net While direct applications of these technologies to this compound are not yet extensively documented in publicly available research, the established methodologies provide a clear framework for how ML and AI could be leveraged to investigate and develop this and other azaspiro[2.4]heptane systems. These computational approaches are pivotal in accelerating the design-make-test-analyze cycle, enhancing the efficiency of discovering compounds with desired therapeutic profiles. nih.govmdpi.com
The core principle involves training algorithms on large datasets of chemical structures and their associated properties to build predictive models. These models can then be used to estimate the properties of new, un-synthesized molecules, guide synthetic efforts, and generate novel molecular structures with optimized characteristics. nih.govnih.gov
Predictive Modeling of Physicochemical and Biological Properties
A primary application of machine learning in chemical design is the prediction of molecular properties, which is crucial for prioritizing candidates in drug discovery pipelines. nih.gov For this compound and its derivatives, ML models could be developed to predict a wide range of essential attributes.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are a cornerstone of predictive chemistry, establishing a mathematical relationship between the structural features of a compound and its biological activity. nih.govmdpi.com For the azaspiro[2.4]heptane scaffold, a QSAR study would involve compiling a dataset of analogues with experimentally measured activities against a specific biological target. Molecular descriptors, which are numerical representations of a molecule's topological, geometrical, and electronic features, would be calculated for each analogue.
An ML algorithm, such as a random forest or support vector machine, would then be trained on this dataset to learn the correlation between the descriptors and the observed activity. nih.govnih.gov The resulting model could predict the activity of novel, virtual derivatives of this compound, allowing for the in-silico screening of large virtual libraries to identify the most promising candidates for synthesis.
Table 1: Hypothetical Data for a QSAR Model of Azaspiro[2.4]heptane Derivatives
| Compound ID | R-Group at Position X | Molecular Weight | LogP | Predicted IC50 (nM) |
| AZ-001 | -H | 205.3 | 2.1 | 150 |
| AZ-002 | -CH3 | 219.3 | 2.5 | 125 |
| AZ-003 | -F | 223.3 | 2.2 | 130 |
| AZ-004 | -Cl | 239.7 | 2.8 | 95 |
| AZ-005 | -OCH3 | 235.3 | 2.3 | 200 |
This table represents a simplified, hypothetical dataset that could be used to train a QSAR model. The predicted IC50 values would be generated by the trained model for new, unsynthesized compounds.
ADMET Property Prediction:
Beyond biological activity, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for its success as a drug candidate. mdpi.com Machine learning models are widely used to forecast these properties, helping to identify potential liabilities early in the discovery process. For this compound, specific models could be employed to predict characteristics such as aqueous solubility, blood-brain barrier permeability, and potential for off-target toxicity.
Generative Models for Novel Compound Design
Generative models, a more advanced application of AI, can design novel molecular structures from scratch. researchgate.net These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are trained on vast libraries of known molecules to learn the underlying rules of chemical structure and bonding. researchgate.net
For the azaspiro[2.4]heptane class, a generative model could be fine-tuned with a specific set of known active compounds to produce novel molecules that retain the core scaffold but feature diverse and optimized substitutions. This approach allows for the exploration of new chemical space around the this compound core, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.
Table 2: Exemplary Output from a Generative Model for Novel Azaspiro[2.4]heptanes
| Generated Molecule ID | SMILES Representation | Predicted Affinity (pKi) | Synthetic Accessibility Score |
| GEN-001 | C1(C)C1N2CCC(O)C2(C)C | 8.2 | 3.5 |
| GEN-002 | C1(C)C1N2CCC(O)C2(F)C | 7.9 | 3.8 |
| GEN-003 | C1(C)C1N2CCC(O)C2(C)N | 8.5 | 4.1 |
| GEN-004 | C1(C)C1N2CCC(O)C2(C)OC | 7.6 | 3.2 |
This table provides a conceptual illustration of the output from a generative model, showcasing novel structures with predicted properties.
By inputting the structure of a novel azaspiro[2.4]heptane derivative, a chemist could receive a ranked list of potential synthetic pathways, complete with reaction steps and relevant literature precedents. This can save considerable time and resources in the planning and execution of chemical synthesis.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific signals corresponding to the isopropyl group, the spirocyclic core, and the hydroxyl proton would be expected.
Isopropyl Group: This group will exhibit a characteristic pattern: a septet for the methine proton (-CH) coupled to the six equivalent methyl protons, and a doublet for the two methyl groups (-CH₃) coupled to the single methine proton. The integration of these signals would correspond to a 1:6 ratio.
Azaspiro[2.4]heptane Core: The protons on the five-membered ring and the cyclopropane (B1198618) ring will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The protons on the carbon adjacent to the nitrogen (C4 and C6) and the carbon bearing the hydroxyl group (C7) would be shifted downfield. For a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the protons of the cyclopropane ring appear as a multiplet around 0.61 ppm. mdpi.com
Hydroxyl Proton: The signal for the -OH proton can appear over a wide chemical shift range and may be broad, depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Isopropyl Group: Two distinct signals would be observed: one for the methine carbon and one for the two equivalent methyl carbons.
Azaspiro[2.e4]heptane Core: The spectrum would show distinct signals for each of the six carbons in the spirocyclic framework, including the spiro carbon (C3). The carbons bonded to the nitrogen (C4 and C5a) and the carbon bonded to the oxygen (C7) would be expected at a lower field. In a similar structure, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the spiro carbon and other ring carbons show distinct resonances. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Cyclopropane CH₂ | 0.5 - 1.0 | Multiplet | |
| Isopropyl CH₃ | 1.0 - 1.3 | Doublet | ~6-7 |
| Pyrrolidine (B122466) CH₂ (C6) | 2.0 - 2.8 | Multiplet | |
| Pyrrolidine CH₂ (C4) | 2.5 - 3.2 | Multiplet | |
| Isopropyl CH | 2.8 - 3.5 | Septet | ~6-7 |
| CH-OH (C7) | 3.8 - 4.5 | Multiplet | |
| OH | Variable (1.5 - 5.0) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclopropane CH₂ | 10 - 25 |
| Isopropyl CH₃ | 18 - 25 |
| Spiro C | 35 - 45 |
| Pyrrolidine CH₂ (C6) | 45 - 55 |
| Isopropyl CH | 50 - 60 |
| Pyrrolidine CH₂ (C4) | 55 - 65 |
| CH-OH (C7) | 65 - 75 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the alcohol (-OH) and the tertiary amine (C-N).
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule (isopropyl and spirocyclic rings).
C-N Stretch: A weaker absorption band in the range of 1000-1250 cm⁻¹ would be indicative of the C-N stretching vibration of the tertiary amine.
C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ region would correspond to the C-O stretching of the secondary alcohol.
In a related analog, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, characteristic C-H stretching bands were observed at 2967, 2929, and 2872 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Tertiary Amine | C-N Stretch | 1000 - 1250 | Weak to Medium |
| Secondary Alcohol | C-O Stretch | 1050 - 1150 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula.
For this compound (C₁₀H₁₉NO), the expected exact mass of the molecular ion [M]⁺ would be calculated. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of water from the alcohol, or cleavage of the isopropyl group. For the similar compound 5-azaspiro[2.4]heptan-4-one, the predicted m/z for the [M+H]⁺ ion is 112.07569. uni.lu
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₁₉NO | 169.1467 |
| [M+H]⁺ | C₁₀H₂₀NO⁺ | 170.1545 |
| [M+Na]⁺ | C₁₀H₁₉NNaO⁺ | 192.1364 |
X-ray Crystallography for Absolute Configuration and Detailed Structural Elucidation
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.
For this compound, a successful crystallographic analysis would provide unambiguous confirmation of:
The connectivity of the 5-azaspiro[2.4]heptane ring system.
The conformation of the five-membered ring (e.g., envelope or twist).
The relative stereochemistry of the substituents on the ring, particularly the hydroxyl group at C7.
If a chiral resolution is performed and a suitable crystal is obtained, the absolute configuration (R or S) at the stereocenters can be determined.
While no crystal structure for the title compound is available, the analysis of a related spiro compound, (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, confirmed its structure and stereochemistry through this method. mdpi.com This demonstrates the utility of X-ray crystallography for the definitive structural elucidation of complex spirocyclic systems.
Chemical Transformations and Derivatization of the 5 Isopropyl 5 Azaspiro 2.4 Heptan 7 Ol Scaffold
Utility as a Molecular Building Block in Complex Chemical Synthesis
The 5-azaspiro[2.4]heptane scaffold, including its N-substituted derivatives, is a valuable building block in the synthesis of complex, biologically active molecules. These proline analogues introduce conformational constraints into peptide chains, which can be critical for biological activity. A notable application of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the industrial synthesis of this antiviral drug. mdpi.com
Furthermore, derivatives of the 5-azaspiro[2.4]heptane core are integral to the development of novel antibacterial agents. For instance, the (S)-7-amino-5-azaspiro[2.4]heptane moiety is a key component of certain quinolone antibacterial drugs. nih.gov The synthesis of this specific enantiomer has been achieved through highly effective asymmetric hydrogenation, highlighting the importance of this scaffold in accessing chiral molecules with significant therapeutic potential. nih.gov The spirocyclic structure is also utilized in the synthesis of neuroactive compounds, where its rigid framework can enhance binding specificity to neurotransmitter receptors.
Functionalization Reactions of the Spirocyclic Core
The chemical versatility of the 5-isopropyl-5-azaspiro[2.4]heptan-7-ol scaffold is demonstrated through a variety of functionalization reactions that allow for the strategic modification and extension of the core structure. These transformations are crucial for generating a diverse library of compounds for biological screening.
While specific examples of the oxidation of this compound are not extensively documented in publicly available literature, the transformation of the secondary alcohol to a ketone is a fundamental and predictable reaction. Standard oxidizing agents can be employed for this purpose. The resulting ketone, 5-isopropyl-5-azaspiro[2.4]heptan-7-one, serves as a key intermediate for further derivatization, such as reductive amination or reactions with organometallic reagents to introduce new substituents at the C7 position.
| Reaction | Substrate | Reagents | Product |
| Oxidation | 5-Alkyl-5-azaspiro[2.4]heptan-7-ol | PCC, Swern, or Dess-Martin periodinane | 5-Alkyl-5-azaspiro[2.4]heptan-7-one |
This table represents a general transformation, as specific literature for the N-isopropyl derivative is not available.
| Reaction | Substrate Type | Reagents | Product Type | Source |
| Reductive Cleavage | Bromo-5-azaspiro[2.4]heptane derivative | H₂, Pd/C | Debrominated 5-azaspiro[2.4]heptane derivative | mdpi.com |
| Radical Reduction | Halogenated 5-azaspiro[2.4]heptane derivative | Bu₃SnH, AIBN | Reduced 5-azaspiro[2.4]heptane derivative | google.com |
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and various carbon and heteroatom nucleophiles, at the C7 position. This strategy is fundamental for building molecular complexity and exploring the structure-activity relationships of novel compounds based on this scaffold.
| Reaction | Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents (Nucleophile) | Final Product |
| Nucleophilic Substitution | This compound | TsCl, pyridine | 5-Isopropyl-5-azaspiro[2.4]heptan-7-yl tosylate | NaN₃ | 7-Azido-5-isopropyl-5-azaspiro[2.4]heptane |
This table outlines a general synthetic sequence, as specific examples for the N-isopropyl derivative are not detailed in the available literature.
The amine and alcohol functionalities of the this compound scaffold can participate in condensation reactions to extend the molecular framework. For example, the secondary amine can react with carboxylic acids or their derivatives to form amides. While direct examples with the title compound are scarce, related structures like 5-methyl-5-azaspiro[2.4]heptan-7-ol are noted for their utility in preparing substituted quinazoline (B50416) and pyridopyrimidine derivatives, which would involve condensation reactions. chemicalbook.com
Exploration of Chemical Space through Scaffold Diversification and Library Generation
The exploration of chemical space is a foundational concept in modern medicinal chemistry and drug discovery, aiming to systematically investigate the diversity of molecular structures to identify novel bioactive compounds. nih.gov A key strategy in this exploration is scaffold diversification, where a core molecular framework, or scaffold, is systematically decorated with a variety of functional groups to generate a library of related analogues. The 5-azaspiro[2.4]heptane ring system is recognized as a valuable scaffold for generating structurally novel and three-dimensional molecules of significant interest in the development of therapeutic agents. nih.govmdpi.com
The specific scaffold, this compound, offers multiple reaction sites that can be exploited for chemical diversification. The presence of a secondary alcohol and a tertiary amine within a rigid spirocyclic framework allows for a range of chemical transformations to be performed, enabling a thorough exploration of the surrounding chemical space. The generation of a compound library from this scaffold facilitates the investigation of structure-activity relationships (SAR), where systematic changes in molecular structure are correlated with changes in biological activity.
Diversification via Hydroxyl Group Modification
The secondary alcohol at the C7 position is a primary site for derivatization. Standard organic transformations can be employed to convert the hydroxyl group into a wide array of other functionalities. These modifications alter the molecule's polarity, hydrogen bonding capacity, size, and metabolic stability, which are critical parameters for biological activity. Key transformations include oxidation, esterification, and etherification.
Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 5-isopropyl-5-azaspiro[2.4]heptan-7-one. This transformation changes the geometry and electronic properties of the functional group, converting a hydrogen bond donor into an acceptor.
Esterification: Reaction with a diverse library of carboxylic acids, acid chlorides, or anhydrides produces a collection of esters. This strategy allows for the introduction of a wide range of substituents, from small alkyl and aryl groups to more complex heterocyclic moieties.
Etherification: The formation of ethers via reactions such as the Williamson ether synthesis introduces different alkyl or aryl groups. This modification can significantly impact the lipophilicity and metabolic profile of the resulting compounds.
The table below outlines a representative, though not exhaustive, set of derivatives that can be generated through these transformations.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential R-Group Diversity |
| Oxidation | Oxidizing Agent (e.g., DMP, PCC) | Ketone | N/A |
| Esterification | Carboxylic Acids / Acyl Halides | Ester (-OC(O)R) | Alkyl, Aryl, Heteroaryl, Cycloalkyl |
| Etherification | Alkyl / Aryl Halides | Ether (-OR) | Alkyl, Benzyl (B1604629), Substituted Aryl |
Diversification via N-Isopropyl Group Modification
While the tertiary amine is generally stable, modifications at the nitrogen atom can be achieved, typically following a dealkylation step to yield the secondary amine, 5-azaspiro[2.4]heptan-7-ol. This secondary amine becomes a versatile handle for introducing a vast array of substituents through N-alkylation, N-acylation, and reductive amination, thereby generating a second vector for library diversification.
N-Alkylation: Reaction of the secondary amine with various alkyl halides can reintroduce a wide range of alkyl, benzyl, or other functionalized groups at the nitrogen position.
N-Acylation: Acylation with acid chlorides or anhydrides forms amides, introducing carbonyl functionality and diverse R-groups. This is a common method for probing interactions with biological targets.
Reductive Amination: A two-step or one-pot reaction with a library of aldehydes or ketones followed by reduction provides access to a diverse set of substituted tertiary amines.
The following table illustrates the potential for diversification at the nitrogen atom after de-isopropylation.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential R-Group Diversity |
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine (-NR) | Substituted Alkyl, Benzyl, Allyl |
| N-Acylation | Acyl Halides (RCOCl) | Amide (-C(O)R) | Alkyl, Aryl, Heterocyclyl |
| Reductive Amination | Aldehydes / Ketones (RCHO / RCOR') | Tertiary Amine (-CHR"R"') | Wide variety based on carbonyl source |
By combining derivatization strategies at both the C7-hydroxyl and the N5 positions, a large and diverse combinatorial library can be generated from the this compound scaffold. This systematic approach allows for a comprehensive exploration of the chemical space around the core structure, maximizing the potential for discovering compounds with desired biological properties. nih.gov
Structure Based Research and Design Strategies in Chemical Synthesis
Design Principles for Spirocyclic Scaffolds
The design of novel therapeutic agents increasingly incorporates spirocyclic scaffolds due to their unique three-dimensional (3D) architecture, which offers distinct advantages over traditional flat, aromatic systems. nih.govresearchgate.net Spirocycles, characterized by a single atom shared between two rings, are of growing interest in drug discovery for their richness in sp³-hybridized carbon atoms and inherent three-dimensionality. nih.govresearchgate.net This structural complexity is a core principle in their design, aiming to improve interactions with biological targets.
A key design principle is the ability of spirocyclic scaffolds to fine-tune a molecule's conformational and physicochemical properties. nih.gov The rigid nature of the spirocyclic core helps to pre-organize the appended functional groups in a well-defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for a target protein. nih.gov The spiro fusion point introduces a tetrahedral geometry that projects substituents into diverse regions of three-dimensional space, a significant departure from the planar nature of many traditional pharmacophores. enamine.net
Furthermore, spirocyclic scaffolds are considered "privileged scaffolds" in medicinal chemistry. researchgate.net This designation stems from their presence in numerous natural products and their demonstrated ability to serve as frameworks for compounds active against a wide range of biological targets, including G protein-coupled receptors (GPCRs). nih.gov For instance, the 5-azaspiro[2.4]heptane core has been identified as a novel and potent class of dual orexin (B13118510) 1 and orexin 2 receptor antagonists, demonstrating its utility as a designed scaffold in targeting specific receptor families. nih.gov The synthesis of such scaffolds is often aimed at creating building blocks with orthogonal points for diversification, allowing for the systematic exploration of chemical space. researchgate.net
Table 1: Key Design Principles of Spirocyclic Scaffolds
| Principle | Description | Relevance in Drug Discovery |
| Three-Dimensionality | The inherent non-planar, 3D structure projects substituents into diverse spatial vectors. | Moves beyond "flatland" chemistry, enabling better exploration of complex protein binding pockets. researchgate.netacs.org |
| sp³-Richness | A high fraction of saturated carbon atoms (Fsp³). | Correlates with higher clinical success rates by improving solubility, metabolic stability, and reducing promiscuity. nih.govacs.org |
| Conformational Rigidity | The spirocyclic core restricts the number of accessible conformations for the molecule. | Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity. nih.govenamine.net |
| Privileged Scaffold | A molecular framework that can provide ligands for more than one biological target. | Serves as a versatile template for developing libraries of compounds against various target families, such as GPCRs. nih.govresearchgate.net |
Conformational Restriction and Three-Dimensional Chemical Space Exploration
A fundamental strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a ligand. enamine.net Spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane system, are exceptionally effective tools for implementing this strategy. nih.gov By locking the relative orientation of the two constituent rings, the spiro center severely limits the molecule's rotational freedom. researchgate.net This pre-organization into a bioactive conformation can significantly lower the entropic cost of binding to a protein target, as the molecule does not need to "freeze" into a specific shape upon interaction. enamine.netresearchgate.net This constrained geometry offers a predictable vectorization of substituents, leading to more selective target engagement. researchgate.net
The incorporation of spirocycles is a primary tactic in the "escape from flatland," a drug design philosophy that encourages moving away from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. researchgate.netacs.org Molecules with higher sp³ character often exhibit improved physicochemical properties, including better solubility and metabolic stability. researchgate.net The 5-azaspiro[2.4]heptane framework, by its very nature, contributes to a high sp³ fraction, enabling a more thorough exploration of three-dimensional chemical space. nih.govresearchgate.net This exploration is crucial for identifying novel interactions within the often complex and non-planar binding sites of biological targets.
Studies on related azaspirocyclic systems have demonstrated how subtle changes to the scaffold can influence conformational equilibria. researchgate.net For example, in the design of conformationally "frozen" analogues of L-glutamic acid, a spiro moiety was incorporated to further limit bond rotation compared to simpler cyclic derivatives. beilstein-journals.org This highlights the power of the spirocyclic core in creating structurally well-defined molecules that can probe specific regions of a binding pocket with high precision. The synthesis of diverse spirocyclic scaffolds is a key enabler for expanding the accessible 3D chemical space for medicinal chemistry. researchgate.netdigitellinc.com
Scaffold-Hopping and Bioisosteric Transformations in Chemical Design
Scaffold-hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds by replacing the central core of a known active molecule with a different framework, while aiming to retain or improve biological activity. unipa.itnih.gov Spirocyclic systems are increasingly used in this context as they can mimic the spatial arrangement of substituents found in other, often more problematic, scaffolds. researchgate.net The discovery of the 5-azaspiro[2.4]heptane class of orexin antagonists originated from a 4,4-disubstituted piperidine (B6355638) series, representing a successful scaffold hop from a monocyclic to a spirocyclic system to yield a new, potent chemical class. nih.gov
Spirocycles also serve as excellent bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. spirochem.com A significant application is the use of saturated spirocycles as bioisosteric replacements for aromatic rings. acs.orgchem-space.com This transformation can address common liabilities associated with aromatic systems, such as metabolic instability due to cytochrome P450-mediated oxidation. rsc.org For example, the spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for a benzene (B151609) ring. acs.org Similarly, the 2,6-diazaspiro[3.3]heptane scaffold has been validated as a bioisostere for piperazine (B1678402), leading to improved target selectivity and reduced off-target effects in certain instances. rsc.org
The rationale for these bioisosteric transformations lies in the ability of the rigid 3D spirocyclic core to project substituents in a manner that mimics the geometry of the original fragment, thereby preserving the key pharmacophoric interactions with the target protein. chem-space.com This strategy allows medicinal chemists to move into novel, IP-free chemical space while simultaneously optimizing the drug-like properties of a lead compound. spirochem.com
Table 2: Spirocyclic Scaffolds as Bioisosteres
| Spirocyclic Scaffold | Replaced Fragment | Rationale and Advantage | Reference |
| Spiro[3.3]heptane | Benzene | Replaces a flat, aromatic ring with a saturated, 3D core. Can improve metabolic stability and solubility. | acs.org |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Mimics the exit vectors of piperazine with a more rigid structure. Can improve target selectivity and reduce cytotoxicity. | rsc.org |
| 1-Azaspiro[3.3]heptane | Piperidine | Acts as a rigid structural surrogate for the flexible piperidine ring. | researchgate.net |
| 5-Azaspiro[2.4]heptane | 4,4-Disubstituted Piperidine | A scaffold hop that led to a novel class of potent dual orexin receptor antagonists. | nih.gov |
Ligand Design and Binding Pocket Considerations from a Computational Perspective
Computational chemistry provides indispensable tools for designing spirocycle-containing ligands and understanding their interactions with protein targets. uzh.ch Techniques like molecular docking are used to predict the binding mode and affinity of ligands such as 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol within a target's active site. For spirocyclic compounds, these simulations are particularly valuable for assessing how the rigid, 3D structure complements the shape and chemical environment of the binding pocket. acs.org
A critical aspect of structure-based drug design is the analysis of the binding pocket itself. nih.gov Algorithms like PocketPicker and LIGSITE are employed to identify and characterize cavities on a protein's surface that could serve as binding sites. nih.govnih.gov These methods analyze geometric properties, such as size, shape, and buriedness, to predict which pockets are most likely to bind a ligand. researchgate.net The defined, non-planar shape of a spirocyclic ligand requires a binding pocket with sufficient volume and appropriate topology to achieve a high-affinity interaction. researchgate.net
Computational studies can also reveal more dynamic aspects of protein-ligand recognition. For instance, some ligands, termed "inducers," can cause a binding pocket to open or change shape upon binding—a phenomenon known as induced fit. mdpi.com Analysis of these "cryptic pockets" is an emerging area of computational design. The features of a spirocyclic ligand, with its rigid core and defined substituent vectors, could be optimized to specifically stabilize such a transiently open pocket, potentially leading to inhibitors for targets previously considered "undruggable." mdpi.com Density Functional Theory (DFT) calculations can further be used to analyze the structural and electronic properties of spiro compounds, ensuring that the designed molecules are stable and possess the desired chemical characteristics for biological activity. acs.org
Conclusion and Future Research Perspectives
Summary of Synthetic Advances for 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol Analogs
The synthesis of analogs of this compound has been driven by the broader interest in 5-azaspiro[2.4]heptane derivatives as crucial intermediates for biologically active molecules. A primary strategy for constructing the core spirocyclic structure involves the cyclopropanation of a 4-methylenepyrrolidine precursor.
Key synthetic approaches include:
Simmons-Smith and Related Cyclopropanations: A common method for creating the spirocyclopropane ring involves treating a 4-exocyclic methylene-substituted proline derivative with a metal carbenoid. google.com Variations of the Simmons-Smith reaction, such as using diethylzinc (B1219324) (Et₂Zn) with either diiodomethane (B129776) (CH₂I₂) or chloroiodomethane (B1360106) (ClCH₂I), have been employed. google.com
Dihalocarbene Addition and Reduction: An alternative route involves the addition of a dihalocarbene (like dichlorocarbene (B158193) or dibromocarbene) to the exocyclic double bond, followed by a reductive dehalogenation step to form the cyclopropane (B1198618) ring. mdpi.com
Enantioselective Approaches: Given the importance of stereochemistry in pharmacologically active compounds, enantioselective syntheses are critical. One notable approach is the catalytic, enantioselective double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst under phase-transfer conditions to create a chiral 4-methyleneproline (B1208900) scaffold, which can then be converted to the desired 5-azaspiro[2.4]heptane. mdpi.com Another significant advance is the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a Ruthenium-SunPhos catalyst system, achieving high enantioselectivities (up to 98.7% ee) for key intermediates. nih.gov
These methods provide access to the core 5-azaspiro[2.4]heptane structure. The introduction of the N-isopropyl group can typically be achieved through standard alkylation techniques, while the 7-ol functionality can be introduced via reduction of a corresponding ketone or other functional group manipulations. For instance, the synthesis of the closely related 5-methyl-5-azaspiro[2.4]heptan-7-ol has been documented as a building block for potential anticancer agents. chemicalbook.com
Emerging Methodologies in Spirocyclic Azaspiro[2.4]heptane Synthesis
The demand for structurally diverse and complex molecules for drug discovery has spurred the development of innovative synthetic methods applicable to azaspiro[2.4]heptane synthesis.
| Methodology | Description | Key Features |
| Diversity-Oriented Synthesis | Utilizes multicomponent reactions to rapidly generate novel building blocks, which are then converted into various azaspirocycles through reactions like ring-closing metathesis or reductive amination. nih.gov | Rapid access to diverse scaffolds, high efficiency. nih.gov |
| Palladium-Catalyzed Cycloadditions | Employs π-allylpalladium 1,4-dipoles in cycloaddition reactions with electron-deficient olefins. The selectivity for different spirocyclic products can be controlled by the choice of phosphine (B1218219) ligand. acs.org | Ligand-controlled selectivity, access to complex fluorinated analogs. acs.org |
| Enzymatic Stereodivergent Synthesis | Uses engineered enzymes, such as protoglobin-based carbene transferases, for the cyclopropanation of unsaturated N-heterocycles. This biocatalytic approach allows for the selective formation of all possible stereoisomers. chemrxiv.org | High stereoselectivity, environmentally friendly (operates in water), scalable. chemrxiv.org |
| Photocatalysis | Visible light-mediated energy transfer catalysis enables [2+2] cycloadditions to form unique and densely functionalized azaspiro compounds, particularly for applications in DNA-encoded libraries. nih.gov | Compatible with sensitive substrates (e.g., DNA), access to previously challenging structures. nih.gov |
These emerging techniques offer powerful alternatives to traditional methods, providing improved stereocontrol, efficiency, and the ability to generate novel and diverse libraries of spirocyclic compounds for screening and development.
Advanced Computational Approaches for Scaffold Design and Mechanistic Understanding
Computational chemistry is an indispensable tool in modern drug discovery and chemical synthesis, providing deep insights that guide experimental work. nih.gov For the azaspiro[2.4]heptane scaffold, computational approaches are crucial for several reasons:
Scaffold Hopping and Bioisosterism: The rigid, three-dimensional nature of the azaspiro[2.4]heptane scaffold makes it an attractive bioisostere for more flexible structures like piperidines. researchgate.netuniv.kiev.ua Computational tools are used to compare the conformational profiles, electrostatic potential, and vector orientations of substituents between the spirocyclic scaffold and the moiety it is intended to replace, ensuring an optimal structural and electronic match for biological targets.
Conformational Analysis: Understanding the preferred conformations of this compound and its analogs is critical for designing molecules that fit precisely into a biological target's binding site. Quantum mechanics and molecular dynamics simulations can predict low-energy conformations and the rotational barriers of substituents, guiding the design of more potent and selective compounds.
Reaction Mechanism Elucidation: For the novel synthetic methods being developed, computational studies can elucidate complex reaction mechanisms. For example, in metal-catalyzed cycloadditions, density functional theory (DFT) calculations can help explain the role of the ligand in controlling stereoselectivity, predict reaction outcomes, and aid in the design of more efficient catalysts. acs.org
Virtual Screening and Library Design: Computational methods are used to generate and analyze virtual libraries of azaspiro[2.4]heptane derivatives. By predicting properties like binding affinity, ADME (absorption, distribution, metabolism, and excretion), and toxicity, these approaches help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
Potential for Novel Chemical Transformations and Applications of the Scaffold in Diversified Chemical Research
The unique structural and electronic properties of the 5-azaspiro[2.4]heptan-7-ol scaffold open avenues for novel chemical transformations and broader applications.
Strain-Release Chemistry: The inherent ring strain of the spiro-fused cyclopropane ring can be harnessed for unique chemical transformations. Ring-opening reactions, prompted by reagents or catalysts, could provide access to novel, highly functionalized pyrrolidine (B122466) or other heterocyclic systems that are otherwise difficult to synthesize.
Platform for Further Functionalization: The hydroxyl group at the 7-position and the nitrogen at the 5-position serve as versatile handles for further chemical modifications. The alcohol can be converted into a wide range of functional groups (esters, ethers, halides) or used as a directing group for stereoselective reactions on the pyrrolidine ring.
Development of Novel Catalysts and Ligands: The rigid, chiral backbone of the azaspiro[2.4]heptane scaffold makes it an attractive candidate for the development of new ligands for asymmetric catalysis. By attaching coordinating groups, it may be possible to create novel catalysts that impart high levels of stereocontrol in a variety of chemical reactions.
Applications in Materials Science and Chemical Biology: Beyond medicinal chemistry, the unique topology of spirocyclic compounds is of interest in materials science for creating novel polymers or molecular architectures. In chemical biology, derivatives could be used as chemical probes to study biological pathways, leveraging their conformational rigidity to achieve high target specificity. The scaffold's presence in the FDA-approved drug Ledipasvir for Hepatitis C highlights its proven value and potential for future therapeutic applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-isopropyl-5-azaspiro[2.4]heptan-7-ol?
- Answer : Synthesis involves selecting spirocyclic precursors and optimizing reaction conditions (e.g., temperature, catalysts) to form the azaspiro core. Purification via column chromatography or recrystallization is critical to isolate the compound. Characterization should combine spectroscopic techniques (NMR, IR, HRMS) and X-ray crystallography to confirm stereochemistry and structural integrity . For novel derivatives, elemental analysis and purity validation (HPLC) are essential to meet reproducibility standards .
Q. How can researchers experimentally determine the solubility and stability of this compound under varying conditions?
- Answer : Use shake-flask or UV-spectrophotometric methods to measure solubility in solvents (e.g., water, DMSO). Stability studies require accelerated degradation tests under thermal, photolytic, and hydrolytic conditions, monitored via HPLC or LC-MS. Computational tools like COSMO-RS can predict solubility profiles .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative pathogens (e.g., Streptococcus pneumoniae) are standard. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. For atypical strains (e.g., Mycoplasma pneumoniae), use cell culture models .
Advanced Research Questions
Q. How should researchers resolve contradictions in structural or biological data for this compound derivatives?
- Answer : Cross-validate conflicting data using orthogonal techniques. For example, if NMR and X-ray results disagree, re-examine crystal packing effects or dynamic resolution limitations. For biological discrepancies, replicate assays with standardized protocols and include positive/negative controls .
Q. What strategies optimize the design of analogues with enhanced antibacterial activity while minimizing resistance development?
- Answer : Structure-activity relationship (SAR) studies should focus on modifying the isopropyl and hydroxyl groups. Use molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase). Combine pharmacophore modeling with in vitro resistance induction assays (serial passage methods) to identify robust candidates .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s action against multidrug-resistant pathogens?
- Answer : Link hypotheses to established antibiotic resistance mechanisms (e.g., efflux pumps, target mutations). Employ biochemical assays (e.g., ATPase inhibition for efflux pump studies) and transcriptomic analysis to map gene expression changes in treated pathogens. Validate findings using murine infection models .
Q. What factorial design approaches improve the scalability and yield of synthetic routes?
- Answer : Apply a 2<sup>k</sup> factorial design to optimize critical parameters (e.g., catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions between variables. Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring of reaction progression .
Q. What methodologies are recommended for pharmacokinetic profiling of this compound in preclinical models?
- Answer : Conduct in vitro ADME assays (e.g., hepatic microsome stability, plasma protein binding). In vivo, use LC-MS/MS to measure plasma concentration-time profiles in rodents. Compartmental modeling (e.g., non-linear mixed-effects) quantifies absorption/distribution parameters. Correlate pharmacokinetic data with efficacy in infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
